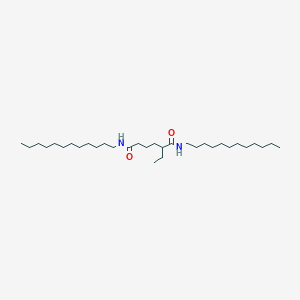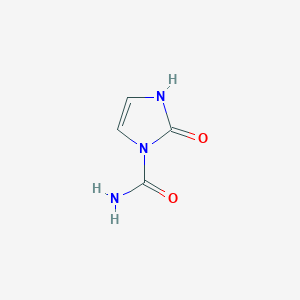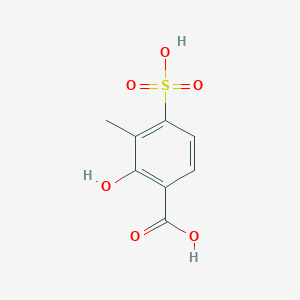![molecular formula C9H11O4PS2 B14596443 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid CAS No. 60508-79-4](/img/structure/B14596443.png)
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid is an organophosphorus compound with a unique structure that includes a phenylacetic acid backbone, a hydroxy(methoxy)phosphinothioyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with phosphinothioylating agents. One common method includes the use of hydroxy(methoxy)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenyl
Eigenschaften
CAS-Nummer |
60508-79-4 |
|---|---|
Molekularformel |
C9H11O4PS2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C9H11O4PS2/c1-13-14(12,15)16-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)(H,12,15) |
InChI-Schlüssel |
UPUBTENZMMNFFC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(O)SC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)



![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
